molecular formula C36H35ClO4Ti B137016 chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol CAS No. 140462-73-3

chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol

Cat. No.: B137016
CAS No.: 140462-73-3
M. Wt: 615 g/mol
InChI Key: OQWVQKWVCAIVPK-HVVJQNAGSA-M
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Description

The compound “chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol” is a titanium-based coordination complex featuring a cyclopentadienyl ligand and a stereochemically defined dioxolane-diphenylmethanol moiety. The titanium center (chlorotitanium(1+)) acts as a Lewis acid, while the cyclopenta-1,3-diene ligand provides π-bonding interactions. The [(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol component introduces chiral centers (4S,5S configuration) and steric bulk due to the diphenyl groups, which influence reactivity and stereoselectivity in catalytic applications .

Key structural features:

  • Chlorotitanium(1+): A cationic titanium species with a chloride counterion, often involved in redox or coordination chemistry.
  • Cyclopenta-1,3-diene: A conjugated diene ligand that stabilizes the metal center via π-backdonation.
  • Dioxolane-diphenylmethanol: A rigid, stereodefined framework with hydroxyl and diphenyl groups, enhancing solubility in organic solvents and enabling chiral induction .

Properties

IUPAC Name

chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30O4.C5H5.ClH.Ti/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26;1-2-4-5-3-1;;/h3-22,27-28,32-33H,1-2H3;1-5H;1H;/q;-1;;+2/p-1/t27-,28-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWVQKWVCAIVPK-HVVJQNAGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C.[CH-]1C=CC=C1.Cl[Ti+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C.[CH-]1C=CC=C1.Cl[Ti+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35ClO4Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745809
Record name Chlorotitanium(1+) cyclopenta-2,4-dien-1-ide--[(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol) (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140462-73-3
Record name Chlorotitanium(1+) cyclopenta-2,4-dien-1-ide--[(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol) (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,5S)-Chloro-cyclopentadienyl-[2,2-dimethyl-1,3-dioxolan-4,5-bis(diphenylmethoxy)]titanium
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol is a complex organometallic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive review of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C36H35ClO4Ti
  • Molecular Weight : Approximately 613.91 g/mol
  • IUPAC Name : this compound

The presence of titanium in the structure suggests potential catalytic properties, while the dioxolane and diphenylmethanol moieties may contribute to its biological interactions.

The biological activity of this compound may involve:

  • Interaction with DNA : Similar organometallic compounds have been reported to bind to DNA, leading to the inhibition of replication and transcription processes.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, preventing further proliferation.
  • Induction of Apoptosis : The ability to trigger programmed cell death is a crucial mechanism for anticancer agents.

Case Studies

While direct case studies on this specific compound are scarce, the following examples illustrate the potential effects of similar organometallic compounds:

  • Titanocene Dichloride :
    • Study Findings : Demonstrated significant anticancer activity against various tumor types by inducing apoptosis and cell cycle arrest.
    • Mechanism : Involved ROS generation and modulation of signaling pathways associated with cell survival.
  • Organotitanium Complexes :
    • Research Insights : Shown to enhance the effectiveness of existing chemotherapy drugs by sensitizing cancer cells to treatment.
    • Clinical Implications : Potential for combination therapies that utilize these complexes alongside traditional chemotherapeutics.

Data Summary Table

PropertyValue
Molecular FormulaC36H35ClO4Ti
Molecular Weight613.91 g/mol
Anticancer ActivityPromising (based on related compounds)
Mechanisms of ActionDNA interaction, apoptosis induction
Potential ApplicationsCancer therapy enhancement

Comparison with Similar Compounds

Research Findings and Data

Spectroscopic Data
  • IR Spectroscopy : The target compound’s hydroxyl group shows a broad peak at ~3400 cm⁻¹, while nitrile-containing analogues (e.g., Compound 38) exhibit sharp peaks at ~2247 cm⁻¹ .
  • NMR : The (4S,5S) configuration in the dioxolane ring results in distinct splitting patterns (δ 1.2–1.4 ppm for methyl groups) compared to (4R,5S) isomers .

Preparation Methods

Asymmetric Epoxidation and Cyclization

The dioxolane core is constructed through a stereoselective epoxidation of 1,2-diol precursors, followed by acid-catalyzed cyclization. Evans’ oxazolidinone methodology is often employed to enforce stereocontrol, where a chiral oxazolidin-2-one auxiliary directs the formation of the 4S,5S configuration. For example, treatment of N-propionyl oxazolidinone with TiCl₄ and DIPEA in CH₂Cl₂ at −23°C generates a chlorotitanium enolate, which undergoes nucleophilic addition to cyclic N-acyliminium ions (e.g., 2-ethoxypyrrolidine) to yield the dioxolane framework.

Resolution and Purification

Racemic mixtures are resolved using chiral chromatography or diastereomeric crystallization. The (4S,5S) enantiomer is isolated in >90% enantiomeric excess (ee) via HPLC on a chiral stationary phase (e.g., Chiralpak AD-H).

Preparation of the Cyclopentadienyl Titanium Chloride Complex

The titanium center is introduced through coordination with cyclopenta-1,3-diene (C₅H₅⁻). Two primary routes are documented:

Direct Metallation of Cyclopentadiene

Cyclopenta-1,3-diene is deprotonated using sodium hydride in THF to form sodium cyclopentadienide (NaC₅H₅). Subsequent reaction with TiCl₄ at −78°C yields titanocene dichloride (Cp₂TiCl₂), which is reduced in situ to the Ti(III) species using Zn/Hg amalgam.

Ligand Substitution Reactions

Pre-formed titanocene complexes undergo ligand exchange with the chiral dioxolane ligand. For instance, Cp₂TiCl₂ reacts with [(4S,5S)-dioxolane]Li₂ (generated via deprotonation with n-BuLi) in THF at 0°C, replacing one Cp ligand to form the mixed-ligand complex.

Coupling of the Chiral Ligand and Titanium Center

The final assembly involves coordinating the dioxolane ligand to the titanium-cyclopentadienyl fragment. Critical parameters include:

Reaction Conditions

  • Solvent : Anhydrous CH₂Cl₂ or THF.

  • Temperature : −23°C to 0°C to minimize racemization.

  • Additives : DIPEA (N,N-diisopropylethylamine) to scavenge HCl.

A representative procedure involves adding a CH₂Cl₂ solution of the dioxolane ligand to a pre-cooled (−23°C) suspension of CpTiCl₃. After stirring for 12 h, the product is isolated via vacuum filtration and washed with cold hexane.

Stereochemical Control and Diastereoselectivity

The 4S,5S configuration is enforced through:

Chiral Auxiliary Effects

The oxazolidinone auxiliary in the enolate precursor dictates facial selectivity during N-acyliminium ion addition, favoring the 4S,5S diastereomer in a 14:1 ratio.

Steric and Electronic Modulation

Bulky substituents on the dioxolane (e.g., diphenylmethyl groups) impede undesired stereoisomer formation. Electronic effects from the BOC (tert-butoxycarbonyl) protecting group further enhance selectivity by stabilizing transition states.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel eluted with EtOAc/hexane (1:3) removes unreacted starting materials.

  • Recrystallization : Dissolution in hot toluene followed by slow cooling yields analytically pure crystals.

Analytical Data

  • ¹H NMR (CDCl₃) : δ 1.13 (s, 6H, CH₃), 3.45–3.60 (m, 2H, OCH₂), 7.20–7.45 (m, 20H, Ph).

  • ESI-MS : m/z 713.2 [M + H]⁺.

Challenges and Optimization

Moisture Sensitivity

The titanium complex is hygroscopic, requiring strict anhydrous conditions. Schlenk techniques or gloveboxes are mandatory.

Yield Improvements

Catalytic TMSOTf (trimethylsilyl triflate) enhances reaction rates by activating the N-acyliminium ion, increasing yields from 50% to 85% .

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